molecular formula C20H23ClN6O4 B2974828 methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate CAS No. 898795-37-4

methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate

Cat. No.: B2974828
CAS No.: 898795-37-4
M. Wt: 446.89
InChI Key: KZQQSFRPXVKLRU-UHFFFAOYSA-N
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Description

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a purine-derived compound featuring a piperazine-acetate backbone and a 2-chlorobenzyl substituent. Its core purine scaffold is substituted with a methyl group at position 3 and a piperazine-linked ester moiety at position 8, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQSFRPXVKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using chlorobenzyl chloride as the alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Interacting with Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Disrupting Cellular Processes: It can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
This compound 2-Chlorobenzyl at position 7; methyl ester at piperazine C₂₀H₂₂ClN₇O₄* ~468.3† Polar ester group enhances solubility; chlorophenyl may improve target selectivity .
Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate (CAS 898463-32-6) 2-Methylallyl at position 7; ethyl ester at piperazine C₁₈H₂₆N₆O₄ 390.4 Bulkier allyl group may reduce solubility; ethyl ester alters metabolic stability .
8-[4-(3-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 3-Methoxyphenyl at piperazine; no ester group C₁₉H₂₃N₇O₃ ~409.4 Methoxy group increases hydrophobicity; absence of ester limits polarity .

*Estimated based on structural similarity to and .
†Calculated using molecular formula and atomic weights.

Research Findings and Data Gaps

  • highlights the role of ester groups in modulating molecular weight and solubility but lacks data on biological activity.
  • Critical Gaps: No direct data on the target compound’s ADME (absorption, distribution, metabolism, excretion) properties or target specificity are available in the provided evidence.

Biological Activity

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the molecular formula C23H26ClN4O3C_{23}H_{26}ClN_4O_3 and features a complex structure that includes a piperazine ring and a purine derivative. The presence of a chlorophenyl group suggests potential interactions with biological targets related to cancer.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related derivative demonstrated an IC50 value of approximately 5.93μM5.93\,\mu M against non-small cell lung cancer (NSCLC) cell lines H460 and A549 .
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the Bax/Bcl-2 ratio while downregulating phosphorylated Akt levels, suggesting a mechanism that promotes cell death in cancerous cells while sparing normal cells .
  • Antitumor Activity : Various studies have highlighted the antitumor properties of related compounds in this class. For example, derivatives have shown significant antiproliferative activity against multiple human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) .

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
H4605.93 ± 0.97Induces apoptosis via Bax/Bcl-2 modulation
A5496.76 ± 0.25Inhibits phosphorylated Akt
MCF-78.93Promotes apoptosis
A2780TBDTBD

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on NSCLC : A study demonstrated that compound d17 (a derivative) significantly inhibited cell proliferation in NSCLC cell lines while showing minimal toxicity to normal liver cells at therapeutic concentrations .
  • Mechanistic Insights : Another investigation revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, reinforcing the hypothesis that it acts through apoptotic pathways .

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